molecular formula C11H13N3O2 B13467394 ethyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate

ethyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate

Cat. No.: B13467394
M. Wt: 219.24 g/mol
InChI Key: PUSXWDMHFGVMNO-UHFFFAOYSA-N
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Description

Ethyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl cyanoacetate with suitable amines and aldehydes can lead to the formation of the desired pyrrolizine derivative . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrrolizine derivatives with different functional groups.

Scientific Research Applications

Ethyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, which can be tailored for various applications.

Biological Activity

Ethyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxylate (CAS Number: 111070-33-8) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and relevant case studies to provide a comprehensive understanding of its biological activity.

The molecular formula of this compound is C11H13N3O2C_{11}H_{13}N_{3}O_{2} with a molecular weight of 219.24 g/mol. Below is a summary of its chemical properties:

PropertyValue
CAS Number111070-33-8
Molecular FormulaC₁₁H₁₃N₃O₂
Molecular Weight219.24 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The detailed synthetic pathway remains under investigation, but it is analogous to other pyrrolizine derivatives known for their biological activities.

Antimicrobial Activity

Research indicates that compounds structurally related to ethyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine have demonstrated significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing promising results comparable to standard antibiotics like ampicillin .

Antiproliferative Effects

Preliminary studies suggest that ethyl 6-amino-7-cyano derivatives may exhibit antiproliferative effects against cancer cell lines. Similar compounds have shown activity against breast and colon cancer cells, indicating a potential role in cancer therapy .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various pyrrolizine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited activity comparable to traditional antibiotics, suggesting that ethyl 6-amino-7-cyano derivatives may also possess similar properties .
  • Anticancer Activity : Another study focused on the antiproliferative activity of pyrrolizine-based compounds against different cancer cell lines. The findings revealed that certain derivatives inhibited cell growth significantly, warranting further exploration into their mechanisms of action in cancer treatment .

While specific mechanisms for ethyl 6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine's biological activity are not fully elucidated, related compounds have been shown to interact with cellular pathways involved in inflammation and cell proliferation. The inhibition of key enzymes or receptors involved in these pathways may contribute to their observed effects.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 2-amino-1-cyano-6,7-dihydro-5H-pyrrolizine-3-carboxylate

InChI

InChI=1S/C11H13N3O2/c1-2-16-11(15)10-9(13)7(6-12)8-4-3-5-14(8)10/h2-5,13H2,1H3

InChI Key

PUSXWDMHFGVMNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C2N1CCC2)C#N)N

Origin of Product

United States

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